N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(17(22)19-13-4-1-2-5-13)18-12-14(15-6-3-9-24-15)20-7-10-23-11-8-20/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWPWYPGMNWINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxalamide backbone: This step involves the reaction of oxalyl chloride with an amine to form the oxalamide core.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Attachment of the furan ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the morpholinoethyl group: This step involves the reaction of the intermediate compound with morpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide backbone can be reduced to form amine derivatives.
Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the oxalamide backbone can yield primary amines.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving furan and morpholine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and morpholinoethyl group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit varied pharmacological and industrial applications depending on their substituents. Below is a comparative analysis of N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide with structurally or functionally related compounds:
Structural Analogues
Physicochemical Properties
Key Research Findings and Gaps
Biological Activity : While thiazole and pyridyl analogs show enzyme inhibition or flavor enhancement, the target compound’s biological profile remains uncharacterized.
Biological Activity
N1-cyclopentyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. The compound features a cyclopentyl group, a furan ring, and a morpholinoethyl group linked to an oxalamide backbone, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 877630-80-3 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The furan ring and morpholinoethyl group are believed to engage with various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolism.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also shown antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
-
In Vitro Anticancer Study :
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : Treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). Apoptotic markers were upregulated, indicating a shift towards programmed cell death.
-
Antimicrobial Efficacy :
- Objective : To assess antimicrobial activity against E. coli and S. aureus.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating effective antibacterial properties.
Comparison with Similar Compounds
| Compound | Activity | Unique Features |
|---|---|---|
| N1-cyclopentyl-N2-(furan-2-yl)-N2-(indolin-1-yl)ethyl oxalamide | Moderate anticancer activity | Indolin moiety enhances selectivity |
| N1-cyclopentyl-N2-(dimethylamino)-N2-(furan-2-yl)ethyl oxalamide | Lower antimicrobial activity | Dimethylamino group affects solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
